2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside
Brand Name: Vulcanchem
CAS No.: 143716-62-5
VCID: VC21104870
InChI: InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Molecular Formula: C12H13FN2O9
Molecular Weight: 348.24 g/mol

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

CAS No.: 143716-62-5

Cat. No.: VC21104870

Molecular Formula: C12H13FN2O9

Molecular Weight: 348.24 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside - 143716-62-5

Specification

CAS No. 143716-62-5
Molecular Formula C12H13FN2O9
Molecular Weight 348.24 g/mol
IUPAC Name (2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol
Standard InChI InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1
Standard InChI Key UFSBFVZQJZMIOU-RMPHRYRLSA-N
Isomeric SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F
SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F

Introduction

Chemical Structure and Properties

Molecular Structure

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (CAS No.: 143716-62-5) is characterized by a complex molecular structure with the formula C12H13FN2O9 and a molecular weight of 348.24 g/mol . The compound features a galactopyranoside core with specific structural modifications: a fluorine atom at the 2-deoxy position and a dinitrophenyl group attached via a glycosidic bond. The systematic name according to IUPAC nomenclature is (2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol . This structure can also be represented by several synonyms including "Dinitroph-dfgp" and "2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-d-galactoside" .

The molecular structure is characterized by a galactopyranoside moiety with β-configuration at the anomeric carbon, a fluorine atom substitution at the C-2 position (replacing a hydroxyl group), a 2',4'-dinitrophenyl group attached to the anomeric carbon via an O-glycosidic bond, and multiple hydroxyl groups that contribute to its hydrophilicity and hydrogen bonding capabilities. This unique combination of structural elements contributes to the compound's biological activity and applications in enzyme studies.

PropertyValue/DescriptionSource
Molecular Weight348.24 g/mol
Molecular FormulaC12H13FN2O9
CAS Number143716-62-5
PubChem CID3083384
Physical StateSolid at room temperature (predicted)Based on structure
SolubilityLikely soluble in polar organic solventsBased on structure
StereochemistryMultiple chiral centers with defined configuration

The presence of hydroxyl groups in the galactopyranoside moiety contributes to hydrogen bonding capabilities, while the dinitrophenyl group imparts chromophoric properties that can be utilized in spectroscopic analyses and biological assays.

Spectroscopic Characteristics

The structural features of 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside suggest distinctive spectroscopic characteristics that are typically used for its identification and characterization. The dinitrophenyl group serves as a chromophore that absorbs in the UV-visible region, enabling spectrophotometric detection in various applications. This property is particularly valuable for monitoring enzymatic reactions and quantifying the compound in biological systems.

Additionally, the presence of a fluorine atom at the C-2 position provides a useful handle for nuclear magnetic resonance (NMR) spectroscopy, particularly 19F-NMR, which can yield valuable information about the conformational aspects of the molecule. The 1H and 13C NMR spectra would exhibit characteristic patterns reflecting both the carbohydrate structure and the aromatic dinitrophenyl group, providing comprehensive structural confirmation .

Synthesis and Preparation

Synthetic Routes

Biological Activity

Enzyme Inhibition Mechanism

Research has demonstrated that 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside acts as a covalent inhibitor of glycosidases, particularly α-galactosidases. The mechanism of inhibition involves a multi-step process that exploits the unique structural features of the compound. Initially, the compound binds to the active site of the enzyme, mimicking the natural substrate. This is followed by the formation of a covalent bond between the enzyme and the substrate, a process in which the fluorine atom plays a crucial role.

The fluorine atom at the C-2 position enhances the stability of the covalent intermediate formed during enzyme inhibition, resulting in prolonged enzyme inactivity. Studies have shown that this compound exhibits a slower hydrolysis rate compared to its non-fluorinated counterparts, which contributes to its efficacy as an inhibitor. This mechanism effectively traps the enzyme in an inactive state for an extended period, making it a valuable tool for studying enzyme function and potentially for therapeutic applications targeting specific glycosidases.

Structure-Activity Relationship

The relationship between the structural features of 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside and its biological activity provides insights into the molecular basis of its inhibitory properties:

Structural FeatureContribution to ActivityObserved Effect
Fluorine at C-2Enhances stability of covalent intermediateProlonged enzyme inhibition
Dinitrophenyl groupServes as a good leaving groupFacilitates formation of enzyme-substrate complex
β-ConfigurationInfluences binding orientationAffects specificity for certain enzymes
Galacto-configurationDetermines enzyme specificityTargets specific glycosidases

The combination of these structural elements results in a compound that effectively targets glycosidases with specific configurations, making it a valuable tool for studying enzyme mechanisms and potentially for developing therapeutic agents. The strategic placement of the fluorine atom at the C-2 position is particularly important, as it creates a compound that can form stable covalent intermediates with target enzymes without being rapidly hydrolyzed, thus prolonging the inhibitory effect.

Research Applications

Biochemical Research

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside has gained attention in biochemical research due to its potential applications in studying enzyme mechanisms and developing inhibitors for various biological processes. The compound serves as a probe to investigate the catalytic mechanisms of glycosidases by forming stable covalent intermediates that can be isolated and characterized. This property allows researchers to capture and study transient enzyme states that would otherwise be difficult to observe.

By comparing the interactions of this compound with various glycosidases, researchers can gain insights into the structural features that determine enzyme specificity and activity. This knowledge contributes to the understanding of how enzymes recognize and process their substrates, which is fundamental to biochemistry and molecular biology. The compound's ability to form stable enzyme-substrate complexes makes it particularly valuable for structural studies using techniques such as X-ray crystallography.

Additionally, the understanding gained from studying this compound contributes to the design of more potent and selective glycosidase inhibitors with potential therapeutic applications. The chromophoric properties of the dinitrophenyl group enable spectrophotometric monitoring of enzyme reactions, making it useful for developing enzyme assays that can be used in both research and diagnostic applications.

Enzyme Kinetics Studies

Recent studies have provided insights into the kinetic parameters associated with the interaction between 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside and glycosidases. These findings contribute to the understanding of how structural modifications affect enzyme-substrate interactions and provide valuable data for the development of enzyme inhibitors.

The compound exhibits a slower hydrolysis rate compared to non-fluorinated analogs, which is attributed to the electronic effects of the fluorine substituent. This property makes it particularly useful for studying the kinetics of enzyme-substrate interactions, as it allows researchers to observe the formation and breakdown of enzyme-substrate complexes over extended time periods.

The fluorine atom enhances the stability of the covalent enzyme-substrate complex, prolonging the inhibitory effect. Kinetic studies suggest that while the compound may have reduced affinity as a substrate, it serves as a potent inhibitor due to its ability to form stable covalent intermediates. These kinetic parameters provide valuable insights for designing enzyme inhibitors with improved properties, potentially leading to applications in pharmaceutical research and development.

Comparative Analysis

Related Compounds

Several compounds structurally related to 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside have been reported in the literature, each with distinctive features that influence their biological activities:

CompoundStructural DifferenceFunctional SignificanceReference
2',4'-Dinitrophenyl-beta-galactopyranosideLacks fluorine at C-2Less stable covalent intermediate with enzymes
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-AllopyranosideDifferent sugar configuration (allo vs. galacto)Different enzyme specificity
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-GlucopyranosideDifferent sugar configuration (gluco vs. galacto)Targets different glycosidases

Comparing these compounds provides insights into how structural variations affect binding properties, enzyme specificity, and inhibitory potency . The galacto-configuration in 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside imparts specific recognition properties that distinguish it from related compounds with different sugar configurations, highlighting the importance of stereochemistry in determining biological activity.

Structural Variations

The impact of structural variations on the properties and activities of 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside highlights the importance of specific functional groups and configurations. The position of fluorination is critical, as fluorination at positions other than C-2 would result in compounds with different conformational properties and enzyme interactions . This specificity underscores the precision with which enzyme-substrate interactions occur.

Altering the sugar configuration from galacto to gluco or allo changes the spatial arrangement of hydroxyl groups, affecting enzyme recognition and binding specificity . These changes can redirect the compound's activity toward different enzymes, potentially expanding the range of applications for these types of compounds. Additionally, modifications to the dinitrophenyl group would influence the leaving group ability, potentially affecting the rate of covalent bond formation with enzymes.

These structural variations provide a basis for understanding structure-activity relationships and for designing compounds with optimized properties for specific applications . By systematically exploring these variations, researchers can develop compounds with enhanced specificity, potency, or other desirable characteristics for both research and potential therapeutic applications.

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